molecular formula C14H18N2O3 B1403136 tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate CAS No. 1312536-57-4

tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate

Cat. No.: B1403136
CAS No.: 1312536-57-4
M. Wt: 262.3 g/mol
InChI Key: KCBBFZFFHNIYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-oxoisoindolin-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate typically involves the following steps:

    Formation of the Isoindolinone Core: The synthesis begins with the preparation of the isoindolinone core. This can be achieved through the cyclization of an appropriate phthalimide derivative under acidic or basic conditions.

    Introduction of the tert-Butyl Carbamate Group: The next step involves the introduction of the tert-butyl carbamate group. This is usually done by reacting the isoindolinone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Methylation: Finally, the methylation of the resulting compound is carried out using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized isoindolinone derivatives, while reduction results in alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biological pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate
  • tert-Butyl ((3-oxoisoindolin-4-yl)methyl)carbamate
  • tert-Butyl ((3-oxoisoindolin-6-yl)methyl)carbamate

Uniqueness

This compound is unique due to the position of the substituents on the isoindolinone core. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl N-[(3-oxo-1,2-dihydroisoindol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-9-4-5-10-8-15-12(17)11(10)6-9/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBFZFFHNIYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.